molecular formula C25H25NO5 B606758 COH000

COH000

Cat. No.: B606758
M. Wt: 419.5 g/mol
InChI Key: UFPINDDCTUCUSA-DFIYOIEZSA-N
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Mechanism of Action

Target of Action

COH000 is a highly specific covalent allosteric inhibitor of the E1 enzyme for the Ubiquitin-like modifier (Ubl) SUMO . E1 enzymes activate ubiquitin (Ub) and ubiquitin-like modifiers (Ubls) in the first step of Ub/Ubl conjugation cascades . These enzymes are potential targets for therapeutic intervention in cancer and other life-threatening diseases .

Mode of Action

This compound targets a cryptic pocket distinct from the active site that is completely buried in all previous SUMO E1 structures . The binding of this compound to SUMO E1 is accompanied by an array of structural changes that lock the enzyme in a previously unobserved inactive conformation . These structural changes include disassembly of the active site and a 180° rotation of the catalytic cysteine-containing SCCH domain .

Biochemical Pathways

The E1 enzymes initiate Ub/Ubl conjugation cascades by catalyzing the ATP-dependent activation and transfer of their cognate Ub/Ubl to E2-conjugating enzymes . These enzymes then function with an array of E3 ligases to catalyze the formation of an isopeptide bond linking the Ub/Ubl to target proteins . Ub/Ubl conjugation exerts its cellular effects by modulating the stability of target proteins, altering the ability of a target protein to engage in interactions with other cellular proteins, antagonizing other lysine-targeted post-translational modifications, and/or by triggering conformational changes in target proteins that alter their function or location .

Pharmacokinetics

It is known that this compound is an allosteric, covalent, and irreversible inhibitor of sumo-activating enzyme (e1), with an ic50 of 02 μM for SUMOylation in vitro .

Result of Action

This is presumably due to a conformational change in vivo induced by the compound . The lead compound increased the expression of miR-34b and reduced c-Myc levels in lymphoma and colorectal cancer cell lines and a colorectal cancer xenograft mouse model .

Action Environment

It is known that this compound is an allosteric, covalent, and irreversible inhibitor, suggesting that its action may be robust to a variety of environmental conditions .

Biochemical Analysis

Biochemical Properties

COH000 plays a significant role in biochemical reactions, particularly in the inhibition of the SUMO E1 enzyme . This enzyme is responsible for the activation and transfer of the small ubiquitin-like modifier (SUMO) to target proteins, a process that is crucial for various cellular functions . This compound interacts with the SUMO E1 enzyme, leading to its suppression and degradation . The nature of this interaction is covalent and allosteric, meaning that this compound binds to a site on the enzyme that is distinct from the active site, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating the stability of target proteins and altering their ability to engage in interactions with other cellular proteins . Furthermore, this compound has been found to impact cell signaling pathways and gene expression . For instance, it has been observed to increase the expression of miR-34b and reduce c-Myc levels in lymphoma and colorectal cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the SUMO E1 enzyme . By binding to a cryptic pocket distinct from the active site, this compound induces a network of structural changes that lock the enzyme in an inactive conformation . These changes include disassembly of the active site and a 180° rotation of the catalytic cysteine-containing SCCH domain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound has been found to enhance the degradation of the SUMO E1 enzyme, presumably due to a conformational change induced by the compound . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway of the SUMOylation process, where it interacts with the SUMO E1 enzyme . Detailed information on its effects on metabolic flux or metabolite levels is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COH000 involves targeting a cryptic pocket distinct from the active site of the SUMO-activating enzyme. The compound is designed to bind covalently and irreversibly to this pocket, leading to the inhibition of the enzyme’s activity . The specific synthetic routes and reaction conditions for this compound are proprietary and have not been fully disclosed in the available literature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. given its potential therapeutic applications, it is likely that the compound is synthesized using advanced organic synthesis techniques under stringent conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

COH000 primarily undergoes covalent binding reactions with the SUMO-activating enzyme. This binding leads to the inhibition of the enzyme’s activity by preventing the formation of the SUMO-E1 thioester bond .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving this compound include various organic solvents and catalysts that facilitate the covalent binding to the enzyme. The specific conditions for these reactions are optimized to ensure maximum efficacy and selectivity .

Major Products Formed

The major product formed from the reaction of this compound with the SUMO-activating enzyme is an inactive enzyme complex. This complex is unable to participate in the SUMOylation process, thereby inhibiting the post-translational modification of target proteins .

Scientific Research Applications

COH000 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Properties

IUPAC Name

dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPINDDCTUCUSA-DFIYOIEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes COH000 a unique inhibitor of SUMO E1?

A1: Unlike inhibitors targeting the active site, this compound binds to a cryptic allosteric pocket in SUMO E1. [] This pocket, distinct from the enzyme's active site, remains hidden in previous SUMO E1 structural studies. [] Binding of this compound to this pocket induces a cascade of structural rearrangements within the enzyme, leading to its inactivation. [] This includes a 180° rotation of the catalytic cysteine-containing SCCH domain and disassembly of the active site, effectively locking the enzyme in a previously unobserved inactive conformation. []

Q2: How well does the X-ray crystal structure of the this compound-SUMO E1 complex predict the activity of this compound analogs?

A2: Surprisingly, there's a discrepancy between the X-ray structure and the observed structure-activity relationship (SAR) data for this compound analogs. [] This suggests crucial non-covalent interactions during the inhibition process are not fully captured in the static crystal structure. []

Q3: How did researchers investigate these missing non-covalent interactions?

A3: Ligand Gaussian accelerated molecular dynamics (LiGaMD) simulations were employed to study the dissociation of this compound from SUMO E1. [] These simulations revealed a critical low-energy non-covalent binding intermediate conformation of this compound. [] Importantly, this intermediate conformation aligned well with the experimentally observed SAR data for this compound analogs, resolving the discrepancy observed with the static X-ray structure. []

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